molecular formula C9H15NO B165849 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine CAS No. 132644-83-8

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine

Cat. No. B165849
M. Wt: 153.22 g/mol
InChI Key: IMBTVIJQVWZDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine (ATDP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is widely used in scientific research due to its unique properties. ATDP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is not fully understood. However, it is believed that 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine acts as a chelating agent, forming stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have anti-inflammatory properties, reducing inflammation in various tissues. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been shown to have neuroprotective effects, protecting neurons from damage.

Advantages And Limitations For Lab Experiments

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Additionally, it has a unique structure, making it useful for various applications. However, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine also has some limitations. It is unstable in the presence of air and moisture, requiring careful handling. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research involving 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine. One area of interest is the development of new synthetic methods for 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its derivatives. Additionally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a chiral auxiliary in asymmetric synthesis has not been fully explored. Further research is needed to fully understand the mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its effects on various enzymes and tissues. Finally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer, should be further investigated.

Synthesis Methods

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with acetic anhydride, followed by hydrogenation. Another method involves the reaction of 2,6-dimethylpyridine with acetic acid and hydrogen in the presence of a catalyst. Both methods yield 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine in high purity and yield.

Scientific Research Applications

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been extensively studied for its potential use in scientific research. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

132644-83-8

Product Name

1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(6,6-dimethyl-2,5-dihydropyridin-1-yl)ethanone

InChI

InChI=1S/C9H15NO/c1-8(11)10-7-5-4-6-9(10,2)3/h4-5H,6-7H2,1-3H3

InChI Key

IMBTVIJQVWZDKN-UHFFFAOYSA-N

SMILES

CC(=O)N1CC=CCC1(C)C

Canonical SMILES

CC(=O)N1CC=CCC1(C)C

synonyms

Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl- (9CI)

Origin of Product

United States

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